Retention of Native-Like Opioid Receptor Affinity Despite C‑Terminal Extension
In a direct head-to-head radioligand binding comparison, ENK-P8 retained δ‑ and μ‑opioid receptor affinities that were similar to those of the reference compound [Leu⁵]enkephalinamide [1]. This is in stark contrast to the amphiphilic analog ENK-A′8, which exhibited approximately 20‑fold lower δ‑receptor affinity and 6‑fold lower μ‑receptor affinity relative to the same reference [1]. The data demonstrate that appending a hydrophilic, polyproline‑rich address peptide does not intrinsically compromise receptor engagement, whereas introduction of an amphiphilic α‑helical address peptide (Aib‑containing) severely attenuates binding.
| Evidence Dimension | Opioid receptor binding affinity (δ and μ) relative to [Leu⁵]enkephalinamide |
|---|---|
| Target Compound Data | δ affinity: similar to [Leu⁵]enkephalinamide; μ affinity: similar to [Leu⁵]enkephalinamide |
| Comparator Or Baseline | ENK-A′8 (YGGFLGP(KA′LA′)₂-OMe): δ affinity ≈1/20 of [Leu⁵]enkephalinamide; μ affinity ≈1/6 of [Leu⁵]enkephalinamide |
| Quantified Difference | ENK-P8: ~1‑fold (no loss) vs. ENK-A′8: ~20‑fold loss (δ) and ~6‑fold loss (μ) |
| Conditions | Radioligand displacement assays using bovine brain membrane preparations; δ‑receptor assay with [³H]DADLE, μ‑receptor assay with [³H]DHM |
Why This Matters
For researchers requiring an enkephalin analog that preserves native‑like opioid receptor affinity while carrying a structurally defined C‑terminal extension—e.g., for conjugation, immobilization, or bivalent‑ligand design—ENK-P8 is the only analog in the Kimura series that achieves this without affinity loss.
- [1] Kimura S, Sasaki-Yagi Y, Imanishi Y. Receptor selectivity of enkephalin analogs carrying artificial address peptides. Int J Pept Protein Res. 1990;35(6):550-556. doi:10.1111/j.1399-3011.1990.tb00261.x. PMID: 2169466. View Source
